![molecular formula C13H12N4O6S B13328035 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid CAS No. 379254-27-0](/img/structure/B13328035.png)
2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid
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Overview
Description
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₂N₄O₆S and a molecular weight of 352.32 g/mol This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamido functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinyl group can participate in reduction reactions, forming different hydrazine derivatives.
Substitution: The sulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the sulfonamido moiety .
Scientific Research Applications
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the nitro group can undergo redox reactions, generating reactive intermediates that affect cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid: Similar structure but with an amino group instead of a hydrazinyl group.
2-(2-Hydrazinyl-5-chlorobenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazinyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research .
Biological Activity
The compound 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid is a notable hydrazone derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, structural properties, and biological activities of this compound, particularly focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with benzoic acid derivatives under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound. The presence of functional groups such as sulfonamides and nitro groups is crucial for its biological activity.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
NMR Spectroscopy | To determine molecular structure |
X-ray Crystallography | To confirm crystal structure |
Infrared Spectroscopy | To identify functional groups |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 mcg/mL |
Escherichia coli | 6.3 mcg/mL |
Pseudomonas aeruginosa | Not effective |
Candida albicans | 50 mcg/mL |
The compound demonstrated a pronounced inhibitory effect on E. coli, with an MIC of 6.3 mcg/mL, indicating its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model revealed that this compound possesses moderate cytotoxic activity. The lethal dose (LD50) was determined to be approximately 56.0 mcg/mL, suggesting that while it can inhibit cell growth, it may also affect normal cells at higher concentrations.
Table 3: Cytotoxicity Data
Test Organism | LD50 (mcg/mL) |
---|---|
Artemia salina larvae | 56.0 |
Therapeutic Potential
Given its structural features and biological activities, there is potential for developing this compound into a therapeutic agent for treating bacterial infections, particularly those resistant to common antibiotics.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various hydrazone derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated comparable efficacy to existing antibiotics, highlighting the clinical relevance of this compound in antibiotic resistance scenarios .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines in vitro. The findings suggested selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing new anticancer therapies .
Properties
CAS No. |
379254-27-0 |
---|---|
Molecular Formula |
C13H12N4O6S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
2-[(2-hydrazinyl-5-nitrophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N4O6S/c14-15-11-6-5-8(17(20)21)7-12(11)24(22,23)16-10-4-2-1-3-9(10)13(18)19/h1-7,15-16H,14H2,(H,18,19) |
InChI Key |
MXFMDWRBRWUENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN |
Origin of Product |
United States |
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